molecular formula C6H9NO3 B1517979 [(Cyclopropylmethyl)carbamoyl]formic acid CAS No. 1153559-63-7

[(Cyclopropylmethyl)carbamoyl]formic acid

Cat. No.: B1517979
CAS No.: 1153559-63-7
M. Wt: 143.14 g/mol
InChI Key: BUSXSAFJXYHUFF-UHFFFAOYSA-N
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Description

“[(Cyclopropylmethyl)carbamoyl]formic acid” is a chemical compound with the CAS Number: 1153559-63-7 . It has a molecular weight of 143.14 and its IUPAC name is (cyclopropylmethyl)aminoacetic acid . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9NO3/c8-5(6(9)10)7-3-4-1-2-4/h4H,1-3H2,(H,7,8)(H,9,10) . This indicates that the molecule contains a total of 22 bonds, including 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amide (aliphatic), and 1 hydroxyl group .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 143.14 .

Scientific Research Applications

Catalytic Applications

Carboxylic acids, including formic acid derivatives, play a crucial role in catalytic processes. For instance, formic acid is utilized in the hydrogen production from formic acid decomposition, leveraging metal complexes as catalysts. This process is essential for developing efficient energy carriers, highlighting the relevance of carboxylic acid derivatives in renewable energy technologies (Bulushev, 2021).

Antimicrobial and Anticancer Potential

Carboxylic acids and their derivatives have shown significant potential in antimicrobial and anticancer applications. Cinnamic acid and its derivatives, for example, have been investigated for their antitumor properties. These compounds can serve as traditional and recent synthetic antitumor agents, highlighting the medicinal importance of carboxylic acid derivatives in combating cancer (De, Baltas, & Bedos-Belval, 2011).

Food Preservation and Safety

Carboxylic acids, including derivatives similar to "[(Cyclopropylmethyl)carbamoyl]formic acid," contribute to food preservation and safety. Essential oils containing carboxylic acid components like cinnamic acid have been studied for their antibacterial properties against various pathogens, offering potential applications in food preservation to enhance food safety and shelf life (Burt, 2004).

Biotechnological and Industrial Importance

Carboxylic acids are pivotal in biotechnological routes for producing lactic acid from biomass, underscoring their industrial significance. Lactic acid serves as a feedstock for biodegradable polymers and green chemistry, demonstrating the industrial relevance of carboxylic acid derivatives in sustainable development and environmental protection (Gao, Ma, & Xu, 2011).

Safety and Hazards

The safety information for “[(Cyclopropylmethyl)carbamoyl]formic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(cyclopropylmethylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5(6(9)10)7-3-4-1-2-4/h4H,1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSXSAFJXYHUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153559-63-7
Record name [(cyclopropylmethyl)carbamoyl]formic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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